molecular formula C11H9BrF4O B14057342 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14057342
M. Wt: 313.09 g/mol
InChI Key: MDFRGCQMOVBYOP-UHFFFAOYSA-N
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Description

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone with a brominated propanone backbone and two difluoromethyl (–CF₂H) substituents at the 2- and 4-positions of the phenyl ring. Its molecular formula is C₁₀H₇BrF₄O, with a molar mass of 299.07 g/mol. The difluoromethyl groups enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorination often reduces basicity and increases lipophilicity .

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,4-bis(difluoromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H9BrF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2

InChI Key

MDFRGCQMOVBYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by bromination and subsequent formation of the propanone structure. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and related brominated ketones:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one C₁₀H₇BrF₄O 299.07 2,4-difluoromethylphenyl, 3-bromo High electronegativity, enhanced stability
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one C₁₁H₇BrF₆OS₂ 413.20 2,3-trifluoromethylthio (-SCF₃) Higher molecular weight, sulfur-enhanced reactivity
1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one C₁₁H₁₃BrOS₂ 305.25 3,5-methylthio (-SCH₃) Lower polarity, increased lipophilicity
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 388.06 4-bromophenyl groups Non-fluorinated, higher halogen content

Electronic and Reactivity Differences

  • Fluorine vs. Other Halogens/Substituents: The difluoromethyl groups (–CF₂H) in the target compound introduce strong electron-withdrawing effects, polarizing the aromatic ring and activating the ketone and bromine for nucleophilic substitution or elimination reactions. In contrast, methylthio groups (–SCH₃) in the compound from are electron-donating, reducing electrophilicity at the ketone .
  • Bromine Reactivity: The bromine at the propanone position is a superior leaving group compared to chlorine or iodine analogs (e.g., compounds in ), facilitating nucleophilic displacement in synthetic pathways.

Physicochemical Properties

  • Solubility: Fluorinated compounds like the target exhibit higher solubility in polar aprotic solvents (e.g., acetone, DMF) compared to non-fluorinated analogs (e.g., ). However, bulky substituents like –SCF₃ may reduce solubility due to increased molecular volume.
  • Thermal Stability: The target compound’s difluoromethyl groups likely improve thermal stability over non-fluorinated analogs (e.g., ), as C–F bonds resist degradation better than C–H or C–Br bonds .

Biological Activity

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H9BrF4O
  • Molecular Weight : 313.09 g/mol
  • CAS Number : 1804212-57-4

The compound features a bromopropanone moiety and a bis(difluoromethyl)phenyl group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl groups enhance binding affinity to hydrophobic pockets in proteins, potentially modulating biological pathways through inhibition or activation of specific enzymes or receptors .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

CompoundIC50 (µM) against MCF-7IC50 (µM) against HCT-116
Reference Compound (e.g., Doxorubicin)10.38N/A
This compoundTBDTBD

The specific IC50 values for this compound are still under investigation but are expected to be comparable to known chemotherapeutics .

Mechanistic Studies

Flow cytometry analyses have revealed that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase-3/7 activity and altering cell cycle progression . These findings suggest that this compound may also trigger similar apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives with electron-withdrawing groups at the para position significantly enhanced biological activity, indicating the importance of substituent placement on the aromatic ring .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the phenyl ring can lead to variations in potency against different cancer cell lines. Compounds exhibiting high lipophilicity due to fluorinated groups were found to be more effective in inhibiting tumor growth .
  • Pharmacokinetics : Ongoing studies aim to evaluate the pharmacokinetic profile of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential .

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